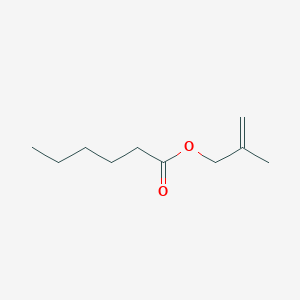
2-Methylprop-2-EN-1-YL hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylprop-2-EN-1-YL hexanoate: is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is derived from hexanoic acid and 2-methylprop-2-en-1-ol. It is characterized by its fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylprop-2-EN-1-YL hexanoate typically involves the esterification reaction between hexanoic acid and 2-methylprop-2-en-1-ol. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the ester product is then separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylprop-2-EN-1-YL hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexanoic acid and 2-methylprop-2-en-1-ol.
Reduction: 2-Methylprop-2-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylprop-2-EN-1-YL hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Used in the flavor and fragrance industry for its fruity odor and as a precursor in the synthesis of other esters.
Wirkmechanismus
The mechanism of action of 2-Methylprop-2-EN-1-YL hexanoate primarily involves its interaction with biological receptors and enzymes. As an ester, it can be hydrolyzed by esterases in the body to release the parent alcohol and acid, which can then exert their effects. The molecular targets and pathways involved depend on the specific biological context and the presence of esterases.
Vergleich Mit ähnlichen Verbindungen
2-Methylprop-2-EN-1-YL butanoate: Another ester with a similar structure but derived from butanoic acid.
2-Methylprop-2-EN-1-YL pentanoate: Similar ester derived from pentanoic acid.
2-Methylprop-2-EN-1-YL octanoate: Similar ester derived from octanoic acid.
Uniqueness: 2-Methylprop-2-EN-1-YL hexanoate is unique due to its specific combination of hexanoic acid and 2-methylprop-2-en-1-ol, which gives it distinct chemical and physical properties, including its fruity odor and specific reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
86143-85-3 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-methylprop-2-enyl hexanoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(11)12-8-9(2)3/h2,4-8H2,1,3H3 |
InChI-Schlüssel |
IYEWGCASUHFCSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

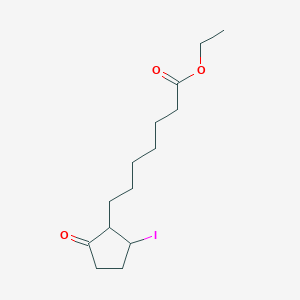

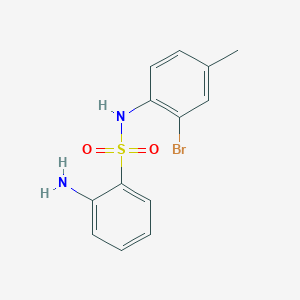
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
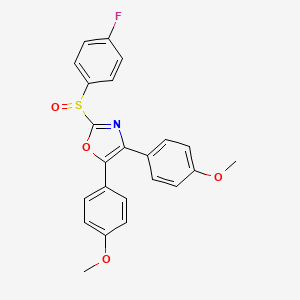
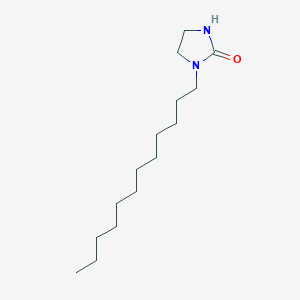
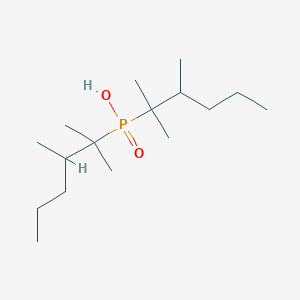
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
